

# A Head-to-Head Clinical Trial of Two Cefalonium-Based Dry Cow Therapies

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## Compound of Interest

Compound Name: Cefalonium hydrate

Cat. No.: B12057631

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An objective comparison of the efficacy of a new formulation of cefalonium versus an existing reference formulation for the prevention and treatment of intramammary infections in dairy cattle.

This guide provides a detailed analysis of a clinical trial comparing two long-acting intramammary dry cow products containing cefalonium. The study aimed to determine if a new formulation was equivalent to an existing, registered product in its ability to cure existing intramammary infections (IMI), prevent new infections post-calving, and reduce the incidence of clinical mastitis in early lactation.

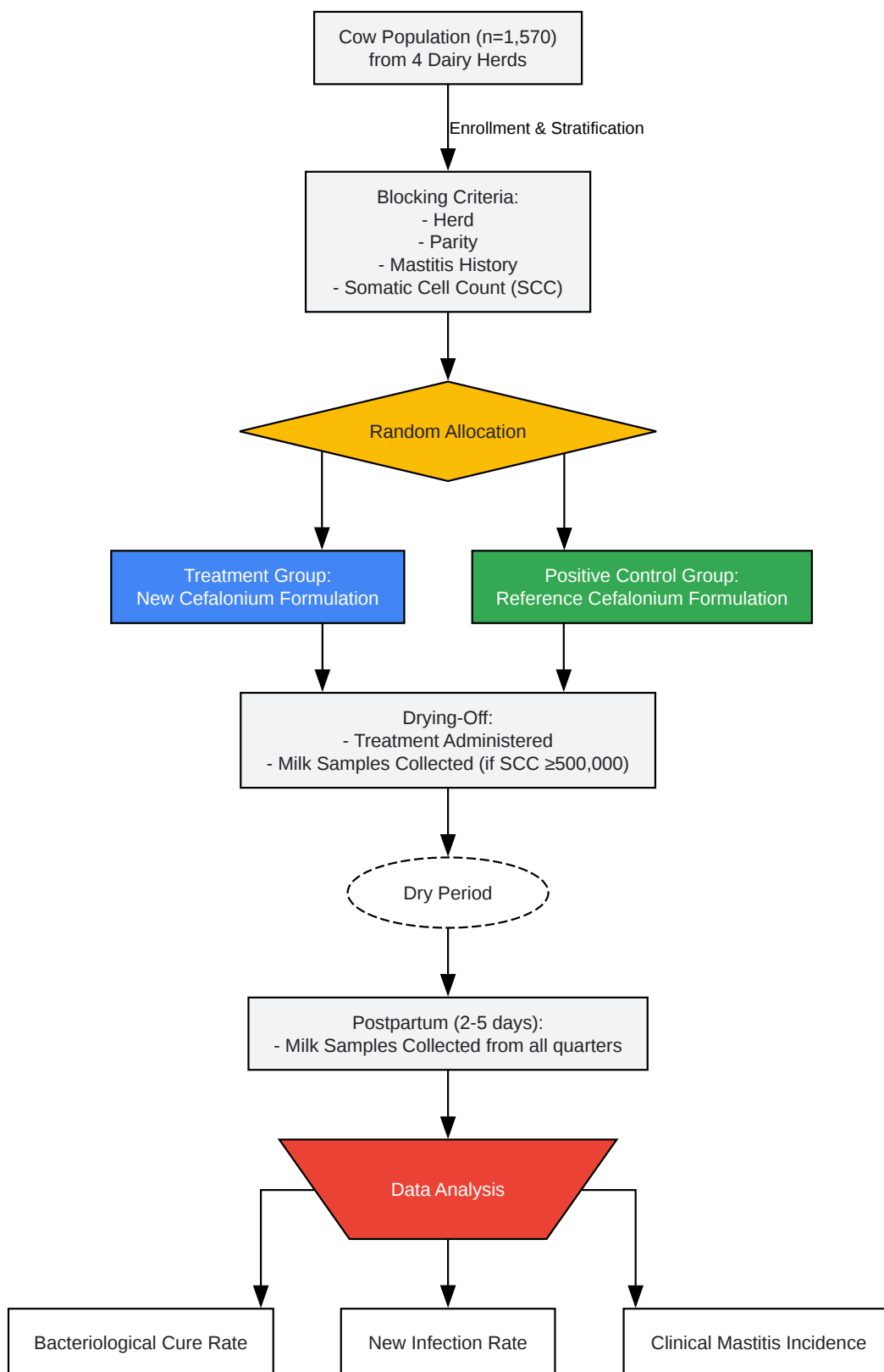
## Experimental Protocols

A randomized, positive-control equivalence trial was conducted across four commercial dairy farms in Southland, New Zealand.<sup>[1]</sup>

- **Animal Selection:** A total of 1,570 cows were eligible for inclusion in the study.<sup>[1]</sup> Cows were blocked by herd, parity, previous mastitis history, and their most recent somatic cell count (SCC).<sup>[1]</sup>
- **Treatment Allocation:** Within each block, cows were randomly assigned to one of two treatment groups at the cow level, meaning all four quarters of a single cow received the same treatment.<sup>[1]</sup>
  - **Treatment Group:** Received a new formulation of a cefalonium-based dry cow therapy.

- Positive Control Group: Received the existing reference formulation of a cefalonium-based dry cow therapy.
- Sampling Procedure:
  - At Drying-Off: Milk samples were collected from all quarters with a Somatic Cell Count (SCC) of  $\geq 500,000$  cells/mL.
  - Postpartum: Milk samples were collected from all quarters between 2-5 days after calving. Samples were also taken from any quarter that had a positive culture at drying-off.[\[1\]](#)
- Laboratory Analysis: All collected milk samples underwent bacteriological culture to identify the presence and type of pathogens.
- Endpoints Measured: The primary outcomes assessed were:
  - The incidence of bacteriological cure of infections existing at drying-off.
  - The incidence of new intramammary infections from 2-5 days postpartum.
  - The incidence of clinical mastitis from drying-off to 21 days postpartum.[\[1\]](#)

## Experimental Workflow Diagram



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## References

- 1. The comparative efficacy of two long-acting dry-cow cephalonium products in curing and preventing intramammary infections - PubMed [pubmed.ncbi.nlm.nih.gov]
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